2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile
Overview
Description
2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine coreThe presence of amino and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno derivatives with amino and nitrile functionalities under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired heterocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction parameters and conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of bases.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Pyrido[2,3-d]pyrimidines: Analogous compounds with a pyridine ring instead of a thiophene ring.
Pyrazolo[3,4-d]pyrimidines: Compounds with a pyrazole ring fused to the pyrimidine core
Uniqueness
2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile is unique due to the presence of both amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
2,5-diamino-4-methylsulfanylthieno[2,3-d]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S2/c1-14-6-4-5(10)3(2-9)15-7(4)13-8(11)12-6/h10H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVBFGNLGOFJJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C(=C(S2)C#N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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